(2E)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide is a complex organic compound featuring furan and thiophene rings These heterocyclic structures are known for their significant roles in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling under specific conditions to form the final product. Common reagents include aldehydes, ketones, and amines, with catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions required for high-purity product formation.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions between heterocyclic compounds and biological macromolecules. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Its ability to interact with biological targets suggests possible applications in drug development, particularly for diseases involving oxidative stress and inflammation.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as conductive polymers and organic semiconductors, due to its electronic properties.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s furan and thiophene rings can participate in π-π stacking interactions and hydrogen bonding, facilitating its binding to target sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Shares the furan ring but lacks the thiophene moieties.
Thiophene-2-carboxamide: Contains the thiophene ring but not the furan structure.
N-(2-furylmethyl)-3-thiophenecarboxamide: Similar structure but different substitution pattern.
Uniqueness
(2E)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide is unique due to the presence of both furan and thiophene rings in its structure. This dual heterocyclic system provides distinct electronic and steric properties, making it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
(E)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S2/c19-16(6-5-14-3-2-9-23-14)18-12-17(20,13-7-10-22-11-13)15-4-1-8-21-15/h1-11,20H,12H2,(H,18,19)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQRVIRZSVLIMZ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C=CC2=CC=CS2)(C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(CNC(=O)/C=C/C2=CC=CS2)(C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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